molecular formula C80H120O39 B1261950 Onjisaponin A CAS No. 82410-33-1

Onjisaponin A

Cat. No. B1261950
CAS RN: 82410-33-1
M. Wt: 1705.8 g/mol
InChI Key: RQKQAXWOMIQHQI-FLQRPQLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Onjisaponin A is a natural product . It is a type of triterpenoid saponin , which are a class of natural compounds widely distributed in the plant kingdom. They are known for their various biological activities, including anti-inflammatory, immunomodulatory, antiviral, and anticancer effects .


Synthesis Analysis

The synthesis of Onjisaponin A is likely to involve the action of an enzyme called β-amyrin synthase, which catalyzes the cyclization of oxidosqualene to form β-amyrin, a common precursor of oleanane-type triterpene saponins . This enzyme plays a crucial role in the control of oleanane-type triterpene saponin biosynthesis .

Scientific Research Applications

Neuroprotective Effects

  • Autophagy Induction and Neurodegenerative Disease Protein Degradation : Onjisaponin B, a closely related compound to Onjisaponin A, has been identified as an autophagy enhancer with potential neuroprotective effects. It enhances the clearance of mutant huntingtin and reduces the level and aggregation of α-synuclein, which are crucial in neurodegenerative diseases (Wu et al., 2015).

  • Alzheimer’s Disease : Onjisaponin B has been found to reduce β-amyloid production and improve cognitive impairments in Alzheimer’s disease models. It promotes the degradation of amyloid precursor protein, suggesting a potential therapeutic application for Alzheimer’s disease (Li et al., 2016).

  • Cognitive Impairment Prevention in Aging Models : Onjisaponin B has shown significant effectiveness in attenuating cognitive changes induced by D-galactose in aging rats. It improved antioxidant and anti-inflammatory capacity in the hippocampus, which is vital for cognitive function (Li et al., 2018).

Immune-Mediated and SIRT1 Pathways

  • Cognitive Loss Prevention : Onjisaponin B was effective in preventing cognitive impairment in lipopolysaccharide-induced cognitive deficits in rats. It showed antioxidant, anti-inflammatory, and anti-apoptosis signaling, mediated via the SIRT1 pathway, highlighting its potential as a therapeutic candidate for cognitive deficits (Li et al., 2018).

Gastrointestinal Function

  • Effects on Rats' Gastrointestinal Function : A comparative study on Polygala tenuifolia, which contains Onjisaponin B, showed that processing with licorice could reduce the inhibitory effects of raw Polygala tenuifolia on gastrointestinal function in rats. This study contributes to understanding the processing mechanism and clinical application of Polygala tenuifolia (Cui et al., 2021).

Depression Treatment

  • Experimental Depression in Mice : Research on Onjisaponin B has demonstrated its potential to attenuate depression severity in mice models. It inhibits monoamine oxidase A activity and increases neurotransmitters in the brain, suggesting its potential application in treating depression (Li et al., 2021).

Parkinson’s Disease

  • Neurodegeneration in Parkinson’s Disease : Onjisaponin B has shown efficacy in alleviating dopaminergic neurodegeneration in mouse models of Parkinson's disease. It acts through anti-oxidant and anti-inflammatory activities, mediated by the RhoA/ROCK2 signaling pathway (Peng et al., 2020).

Glutamate Release Inhibition

  • Inhibition of Glutamate Release : Onjisaponin B was found to attenuate glutamate release in rat astrocytes subjected to oxygen and glucose deprivation. This inhibition occurs through the Ca2+/CaMKII and Cx43 pathways, suggesting a role in post-stroke depression management (Mao et al., 2021).

Safety And Hazards

Onjisaponin A is intended for research use only and is not for human or veterinary diagnostic or therapeutic use . The safety data sheet for Onjisaponin B, a related compound, indicates that it does not pose significant hazards .

Future Directions

Onjisaponin B has been shown to have potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by enhancing autophagy and accelerating the degradation of mutant proteins . This suggests that Onjisaponin A and other saponins from Radix Polygalae could be promising candidates for further drug discovery and development .

properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H120O39/c1-32-46(87)50(91)54(95)66(107-32)116-61-59(113-45(86)17-12-35-10-13-36(104-9)14-11-35)34(3)109-70(62(61)117-69-57(98)60(115-71-63(99)80(103,30-84)31-106-71)58(33(2)108-69)114-65-53(94)49(90)42(28-105-65)112-67-55(96)51(92)47(88)40(26-81)110-67)119-73(102)78-21-20-74(4,5)24-38(78)37-15-16-43-75(6)25-39(85)64(118-68-56(97)52(93)48(89)41(27-82)111-68)77(8,72(100)101)44(75)18-19-76(43,7)79(37,29-83)23-22-78/h10-15,17,32-34,38-44,46-71,81-85,87-99,103H,16,18-31H2,1-9H3,(H,100,101)/b17-12+/t32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48+,49-,50+,51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,75+,76+,77-,78-,79-,80+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKQAXWOMIQHQI-FLQRPQLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H120O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1705.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onjisaponin A

Citations

For This Compound
60
Citations
T Nagai, Y Suzuki, H Kiyohara, E Susa, T Kato… - Vaccine, 2001 - Elsevier
… When mice were inoculated with the mixture of HA vaccine and onjisaponin A, E or F, HI Ab titers … Monomethoxy cinnamic acid (MC) which is a structural moiety of onjisaponin A and …
Number of citations: 76 www.sciencedirect.com
S SAKUMA, J SHOJI - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… Furthermore, rhamnose, fucose, xylose, galactose and glucose were found in acid hydrolysis products of 2, but, in contrast to the case of onjisaponin A, D-apiose was not found among …
Number of citations: 109 www.jstage.jst.go.jp
T Nagai, H Kiyohara, T Sanazuka, S Omura… - III WOCMAP Congress …, 2003 - actahort.org
… When mice were inoculated with the mixture of HA vaccine and onjisaponin A, E or F, HI Ab titers significantly increased 8-14 times in comparison with those of only HA vaccine-treated …
Number of citations: 1 www.actahort.org
S Miyazaki, Y Omiya, K Mizoguchi - Bioscience, Biotechnology …, 2021 - academic.oup.com
Dementia is exacerbated by loss of appetite and amotivation, and recent studies have indicated that ninjin'yoeito improves anorexia and amotivation. Previous studies suggest that ninjin…
Number of citations: 3 academic.oup.com
佐久間聖一, 庄司順三 - Chemical and Pharmaceutical Bulletin, 1982 - jlc.jst.go.jp
… Furthermore, rhamnose, fucose, xylose, galactose and glucose were found in acid hydrolysis products of 2, but, in contrast to the case of onjisaponin A, D-apiose was not found among …
Number of citations: 9 jlc.jst.go.jp
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Yuanzhi, Radix Polygalae, is the dry root of Polygala tenuifolia Willd. or P. sibirica L. (Polygalaceae) collected in the spring and fall. It is officially listed in the Chinese Pharmacopoeia …
Number of citations: 2 link.springer.com
DK Park, WH Lee - Korean Journal of Pharmacognosy, 1983 - koreascience.kr
Polygalae Radix was used as diuretics, analgesics and expertorants in oriental medicine. The root of Polygala tenuifolia Willd.(Polygalaceae) is comprised saponin (Onjisaponin A, B, C…
Number of citations: 5 koreascience.kr
J Li, Y Jiang, PF Tu - Journal of Asian natural products research, 2006 - Taylor & Francis
Two new acylated presenegenin glycosides E-onjisaponin H (5) and Z-onjisaponin (6) together with seven known saponins were isolated from the roots of Polygala tenuifolia Willd. …
Number of citations: 19 www.tandfonline.com
C Lv, B He, Z Sui, Q Li, K Bi - Journal of Mass Spectrometry, 2016 - Wiley Online Library
In order to have overall chemical material information of Kai‐Xin‐San (KXS), the reliable ultra‐high‐performance liquid chromatography quadrupole time‐of‐flight mass spectrometer (…
S Shibata - New Natural Products and Plant Drugs with …, 1977 - Springer
… Comparing the saponins of both drugs, it has been shown that senegin IV is identical with onjisaponin A, while senegin III corresponds to onjisaponin B. … Senegin IV (=Onjisaponin A) …
Number of citations: 71 link.springer.com

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